Lipophilicity (LogP) Difference: 5-Fluoro vs. Parent Indazole-6-carboxylic Acid
The 5-fluoro substitution slightly reduces predicted lipophilicity relative to the parent (non-fluorinated) indazole-6-carboxylic acid. The target compound exhibits a predicted LogP (XLogP) of 1.46 , while the parent compound's predicted LogP is 1.50 . This -0.04 log unit difference indicates marginally increased polarity, which may favor aqueous solubility and reduce off-target hydrophobic interactions in downstream drug candidates.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP = 1.46 |
| Comparator Or Baseline | 1H-Indazole-6-carboxylic acid (parent): XLogP = 1.50 |
| Quantified Difference | ΔLogP = -0.04 |
| Conditions | Predicted using XLogP algorithm; values obtained from Chemsrc database |
Why This Matters
A lower LogP can translate into improved aqueous solubility and reduced non-specific protein binding, making the 5-fluoro analog a more attractive starting point for lead optimization in hydrophilic environments.
